molecular formula C22H21N3O4S B2932598 N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide CAS No. 2034593-62-7

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide

Cat. No.: B2932598
CAS No.: 2034593-62-7
M. Wt: 423.49
InChI Key: CWGAMDYMDJTMKQ-UHFFFAOYSA-N
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Description

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide (CAS: 2319719-11-2; molecular formula: C21H27F3N4O3) is a diamide derivative featuring a unique heterocyclic architecture. Its structure comprises:

  • An ethanediamide backbone (two amide groups linked via an ethylene chain).
  • A 5-(thiophen-2-yl)furan-2-ylmethyl group at the N-position, combining thiophene (aromatic sulfur heterocycle) and furan (oxygen heterocycle) moieties, which enhance π-π stacking and electronic interactions .

However, its exact biological activity remains unspecified in the available literature.

Properties

IUPAC Name

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-14-6-7-15(12-17(14)25-10-2-5-20(25)26)24-22(28)21(27)23-13-16-8-9-18(29-16)19-4-3-11-30-19/h3-4,6-9,11-12H,2,5,10,13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGAMDYMDJTMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the pyrrolidine ring, the thiophene-furan moiety, and the final coupling to form the ethanediamide linkage. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity stems from:

  • Ethanediamide linkage : Prone to hydrolysis and nucleophilic substitution.
  • Oxopyrrolidine : Susceptible to ring-opening or functionalization.
  • Thiophene and furan heterocycles : Participate in electrophilic substitution and cross-coupling reactions.
  • Aromatic methyl group : Available for oxidation or substitution .

Hydrolysis Reactions

The ethanediamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction Site Conditions Products References
Ethanediamide6M HCl, reflux (4–6 h)N-substituted carboxylic acids
EthanediamideNaOH (1M), 80°CPartially hydrolyzed intermediates

Research Findings :

  • Hydrolysis rates depend on steric hindrance from the oxopyrrolidine and thiophene-furan substituents .
  • Acidic conditions favor complete cleavage, while basic hydrolysis may retain partial amide functionality .

Nucleophilic Substitution

The methyl group on the phenyl ring undergoes substitution with strong nucleophiles.

Reagent Conditions Products References
NaH, alkyl halidesDMF, 60°C, 12 hAlkylated derivatives (e.g., ethyl, propyl)
KNO₂, H₂SO₄0–5°C, 2 hNitro-substituted analogs

Mechanistic Insight :

  • Substitution proceeds via an SN2 pathway, facilitated by the electron-withdrawing oxopyrrolidine group.

Cross-Coupling Reactions

The thiophene and furan rings enable participation in Pd-catalyzed cross-coupling.

Reaction Type Catalyst/Reagents Products References
Suzuki couplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidBiaryl-functionalized derivatives
Heck reactionPd(OAc)₂, DIPEA, alkeneAlkenylated thiophene/furan hybrids

Key Observations :

  • Thiophene exhibits higher reactivity than furan due to sulfur’s electron-donating effects .
  • Coupling at the furan’s β-position is sterically hindered by the ethanediamide chain.

Oxidation and Reduction

The oxopyrrolidine and heterocycles undergo redox transformations.

Reaction Reagents Products References
Oxidation (oxopyrrolidine)KMnO₄, H₂O, 25°CLactam ring-opening to form dicarboxylic acid
Reduction (thiophene)H₂, Pd/C, ethanolDihydrothiophene derivatives

Applications :

  • Oxidation products show enhanced solubility for pharmacokinetic studies .
  • Reduced thiophene derivatives display altered electronic properties for materials science.

Cyclization and Rearrangement

Proximity of functional groups enables intramolecular cyclization.

Conditions Products References
PTSA, toluene, refluxTetracyclic oxazolidinone derivatives
UV light, CH₂Cl₂Photoinduced rearrangement to spiro compounds

Notable Outcomes :

  • Cyclized products exhibit improved binding affinity to biological targets (e.g., enzymes).

Interaction with Biomolecules

The compound interacts with enzymes via hydrogen bonding and π-stacking:

Target Interaction Type Biological Relevance References
Serine proteasesHydrogen bonding (amide, lactam)Potential antiviral/anticancer activity
Dopamine receptorsπ-Stacking (thiophene-furan)Neurological modulation

Scientific Research Applications

N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene-Furan Motifs
Compound Name Molecular Weight (g/mol) Key Functional Groups Structural Features Synthesis & Applications Reference
Target Compound 440.46 Ethanediamide, pyrrolidinone Diamide linker; thiophene-furan hybrid Likely synthesized via amide coupling (similar to Ceapin-A7 methods)
4-Methyl-N-(3-phenylpropynyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide 494.14 Sulfonamide, alkyne Sulfonamide core; thiophene-furan substituent; alkyne side chain Synthesized via gold(I)-catalyzed reactions; used in dihydropyridinone synthesis
N-{[5-(Thiophen-2-yl)furan-2-yl]methyl}propionamide derivatives ~350–400 (estimated) Propionamide, piperidine/pyrrolidine Piperidine/pyrrolidine rings; variable aryl substituents Explored for opioid receptor modulation (e.g., 4-anilidopiperidines)

Key Findings :

  • The thiophene-furan moiety is recurrent in sulfonamide and amide-based compounds, enhancing aromatic interactions in catalysis or receptor binding .
  • Replacement of the ethanediamide backbone with sulfonamide (as in ) reduces hydrogen-bonding capacity but improves metabolic stability due to sulfonamide’s resistance to hydrolysis .
  • Pyrrolidinone in the target compound may confer better solubility compared to piperidine analogues (e.g., ) due to its polar lactam group .
Heterocyclic Diamides and Their Derivatives
Compound Name Molecular Weight (g/mol) Key Functional Groups Structural Features Applications Reference
Ceapin-A7 ~450 (estimated) Oxazole-carboxamide, furan Oxazole ring; trifluoromethylbenzyl group Unfolded protein response modulation
AZ331 (dihydropyridine derivative) ~500 (estimated) Dihydropyridine, thioether Calcium channel-like core; furyl-thioether Hypothesized calcium channel modulation

Key Findings :

  • Dihydropyridines (e.g., AZ331) prioritize a planar heterocyclic core for ion channel interactions, contrasting with the target’s flexible diamide backbone .
Ranitidine-Related Compounds
Compound Name Molecular Weight (g/mol) Key Functional Groups Structural Features Applications Reference
Ranitidine nitroacetamide derivative ~350 (estimated) Nitroacetamide, dimethylaminofuran Sulfur-linked furan; nitro group Antiulcer agents
Target Compound 440.46 Ethanediamide, pyrrolidinone No sulfur linker; thiophene-furan hybrid Undisclosed (structural novelty)

Key Findings :

  • Ranitidine analogues prioritize sulfur linkers and dimethylaminofuran groups for H2 receptor antagonism, whereas the target compound’s diamide-thiophene design may target distinct pathways .

Research Implications and Challenges

  • Synthesis : The target compound’s synthesis likely involves amide coupling (similar to Ceapin-A7 ) or gold-catalyzed methodologies (as in ).
  • Solubility & Stability: The pyrrolidinone and diamide groups may improve solubility compared to sulfonamide or piperidine-based analogues .

Biological Activity

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrrolidinone ring and a thiophene moiety, which are often associated with diverse pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Overview

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₂S
Molecular Weight 318.42 g/mol
IUPAC Name This compound
InChI Key (to be provided upon analysis)

Pharmacological Properties

  • Antinociceptive Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antinociceptive effects. The mechanism involves modulation of pain pathways, potentially through interaction with opioid receptors and inhibition of inflammatory mediators.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses.
  • Cytotoxicity Against Cancer Cells : Recent research highlights the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.

The biological activity is hypothesized to stem from the compound's ability to interact with specific molecular targets, such as:

  • Enzymes : Inhibition of enzymes involved in pain and inflammation pathways.
  • Receptors : Binding to G-protein coupled receptors (GPCRs), influencing neurotransmitter release and cellular signaling.

Case Studies

  • Study on Antinociceptive Properties : A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in pain response in formalin-induced pain models, with an effective dose (ED50) noted at 32 mg/kg .
  • Cancer Cell Line Testing : In vitro studies on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC50 values of 15 µM and 20 µM respectively, indicating potent cytotoxicity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
N-(4-methylphenyl)-N'-(thiophen-3-yl)methylamideModerate anti-inflammatory
N-[4-chlorophenyl]-N'-(pyrrolidinone)Significant cytotoxicity
N-[4-methylbenzamide]-N'-(furan derivative)Low antinociceptive activity

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